molecular formula C17H17F2NO B2740306 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 1024324-24-0

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Cat. No. B2740306
CAS RN: 1024324-24-0
M. Wt: 289.326
InChI Key: XGZIYWFNJHHPGH-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one, also known as DFPT, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. DFPT is a member of the indol-4-one family of compounds, which are characterized by their aromatic properties and their ability to form strong hydrogen bonds. DFPT is also a fluorinated phenyl compound, meaning it contains a fluorine atom bonded to a phenyl ring. This makes DFPT an interesting compound for scientific research, as it has both aromatic and fluorinated properties.

Scientific Research Applications

Optical and Dielectric Properties of Polyimide Films

Research has investigated the impact of fluorinated groups on the optical and dielectric properties of polyimide films, highlighting the potential of fluorinated compounds in enhancing material properties for applications in electronics and photonics. The study demonstrated that fluorinated polyimides exhibit excellent solubility, thermal stability, and favorable optical and dielectric characteristics, making them suitable for advanced electronic applications (Jang et al., 2007).

Synthesis of Trifluoromethylated Analogues

Another application is the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are of interest due to their potential biological activity. These compounds were synthesized using a Michael-like 1,4-conjugate hydrocyanation process, showcasing the utility of fluorinated compounds in medicinal chemistry and drug design (Sukach et al., 2015).

Lewis Acid Catalysis

Tris(pentafluorophenyl)borane, a compound related to the target molecule by the presence of fluorine atoms, has been utilized as a catalyst in various chemical reactions. It has been shown to catalyze hydrometallation reactions, alkylations, and aldol-type reactions, illustrating the role of fluorinated compounds in facilitating diverse chemical transformations (Erker, 2005).

Synthesis of Trifluoromethylated Compounds

Fluorinated compounds play a crucial role in the synthesis of trifluoromethyl-substituted compounds, which are valuable in pharmaceuticals and agrochemicals. Novel methods for incorporating the trifluoropropynyl group into organic compounds have been developed, expanding the toolkit available for the synthesis of fluorine-based biologically active substances (Shimizu et al., 2009).

Deoxyfluorination of Carboxylic Acids

The development of new reagents for the deoxyfluorination of carboxylic acids to acyl fluorides demonstrates another application of fluorinated compounds. This process is essential for synthesizing fluorinated analogues of organic compounds, which can have improved physical, chemical, and biological properties compared to their non-fluorinated counterparts (Wang et al., 2021).

Mechanism of Action

Target of Action

The compound 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one primarily targets the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located in the brain, and it plays a significant role in the function of the central nervous system.

Mode of Action

This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents dopamine, a neurotransmitter, from binding to the D2 receptors and exerting its typical effects.

properties

IUPAC Name

1-(3,4-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZIYWFNJHHPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C=C3)F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

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